molecular formula C8H10ClN3O2 B1488328 Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate CAS No. 1251101-18-4

Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate

Cat. No. B1488328
CAS RN: 1251101-18-4
M. Wt: 215.64 g/mol
InChI Key: XWLADXUCCDKODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is 1S/C8H10ClN3O2. This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated various synthetic routes and reactions involving compounds structurally related to "Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate". For instance, ethyl 4-chloroacetoacetate has been shown to condense with amino-substituted pyrimidines, leading to the synthesis of complex heterocyclic structures such as thiazolino[3,2‐a]pyrimidine carbinolamines. These compounds have been characterized and their structures confirmed through X-ray diffraction analysis, indicating their potential as intermediates in organic synthesis and pharmaceutical research (Campaigne et al., 1981).

Potential Pharmacological Applications

A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and evaluated for their inhibitory activity against glucosidase enzymes. These compounds have shown significant enzyme inhibition, suggesting potential for the development of new therapeutic agents targeting metabolic disorders such as diabetes. The molecular docking studies further elucidate the mechanism of action, highlighting the significance of amino and acetate groups in binding to the enzyme's active sites (Babar et al., 2017).

Environmental and Biological Degradation Studies

Research on the degradation of chlorimuron-ethyl, a structurally related compound, by Aspergillus niger highlights the environmental relevance of understanding the microbial transformation of chemical herbicides. This study provides insight into the metabolic pathways involved in the degradation of sulfonylurea herbicides, which could inform strategies for mitigating environmental contamination (Sharma et al., 2012).

properties

IUPAC Name

ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-11-6-3-4-10-8(9)12-6/h3-4H,2,5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLADXUCCDKODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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